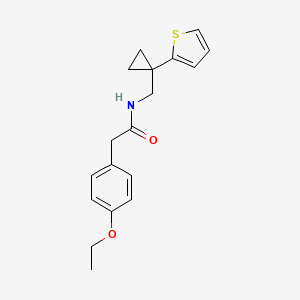
2-(4-ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-ethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, identified by its CAS number 1203289-76-2, is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H21NO2S, with a molecular weight of 315.4 g/mol. The structure features a cyclopropyl group attached to a thiophene ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO2S |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1203289-76-2 |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the serotonin receptors. Specifically, it is suggested that such compounds exhibit selectivity for the 5-HT_2C receptor, which is implicated in mood regulation and appetite control.
Anticancer Activity
Recent studies have shown that derivatives of this compound may possess anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in apoptosis induction . The mechanism involved may include disruption of cellular signaling pathways crucial for tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, including Gram-positive bacteria. In vitro studies revealed that certain derivatives exhibited low IC50 values against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Study on Anticancer Effects
In a controlled study involving cell lines, researchers synthesized a series of compounds based on the structure of this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as novel anticancer agents .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings showed that certain derivatives had MIC values significantly lower than traditional antibiotics, indicating their potential as effective treatments for infections caused by resistant bacteria .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-15-7-5-14(6-8-15)12-17(20)19-13-18(9-10-18)16-4-3-11-22-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGRIUHYINTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













